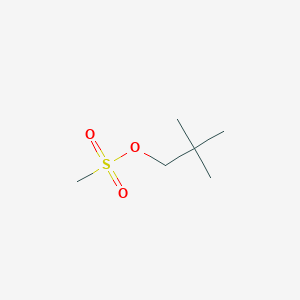

2,2-Dimethylpropyl methanesulfonate

Übersicht

Beschreibung

2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate, is a chemical compound with the molecular formula C6H14O3S . It has a molecular weight of 166.24 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for 2,2-Dimethylpropyl methanesulfonate is1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

2,2-Dimethylpropyl methanesulfonate is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Plant Biology and Agriculture

2,2-Dimethylpropyl methanesulfonate: is utilized in plant biology, particularly in the creation of mutant libraries for crops like Tartary buckwheat. This process is crucial for enhancing agronomic traits such as yield, lodging resistance, and flavonoid content, which are important for both nutritional and medicinal properties .

Material Science

In material science, 2,2-Dimethylpropyl methanesulfonate can be involved in the synthesis of new materials or the modification of existing ones. Its properties could be leveraged to create polymers with specific characteristics or to improve the quality of materials used in various industries .

Biochemistry Research

This compound plays a role in biochemistry research, where it may be used as a reagent or a building block in the synthesis of more complex molecules. It can be part of studies aiming to understand biological processes at the molecular level .

Industrial Processes

2,2-Dimethylpropyl methanesulfonate: finds applications in industrial processes, possibly as a solvent or a catalyst. Its chemical stability and reactivity make it suitable for use in various chemical reactions and manufacturing processes .

Environmental Science

In environmental science, research involving 2,2-Dimethylpropyl methanesulfonate could focus on its impact on ecosystems, its biodegradability, and its behavior in different environmental conditions. This is important for assessing the ecological footprint of chemical compounds .

Pharmacology

Lastly, in pharmacology, 2,2-Dimethylpropyl methanesulfonate might be used in drug development, particularly in the synthesis of new pharmaceuticals. Its role could be pivotal in creating compounds with potential therapeutic effects .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

Wirkmechanismus

Target of Action

It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .

Pharmacokinetics

Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .

Result of Action

Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .

Action Environment

It is known that the storage temperature and physical form of the compound can affect its stability .

Eigenschaften

IUPAC Name |

2,2-dimethylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIBMLHGILXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936930 | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16427-42-2 | |

| Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

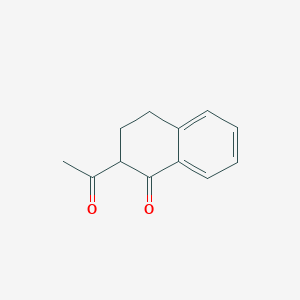

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)